REACTION_CXSMILES
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Cl[C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11].C(=O)([O-])O.[K+]>CN(C)C=O>[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][N:20]([C:2]2[C:3]([C:4]#[N:5])=[CH:6][CH:7]=[CH:8][N:9]=2)[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:11])[CH3:12] |f:2.3|
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Name
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|
Quantity
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2.04 g
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Type
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reactant
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Smiles
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ClC1=C(C#N)C=CC=N1
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Name
|
|
Quantity
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2.74 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCNCC1
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Name
|
|
Quantity
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1.77 g
|
Type
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reactant
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Smiles
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C(O)([O-])=O.[K+]
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Name
|
|
Quantity
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45 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solvent was removed
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Type
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CUSTOM
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Details
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residue was partitioned between ethyl acetate and water
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Type
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WASH
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Details
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The organic layer was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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then dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
The solvent was removed
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Name
|
|
Type
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product
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Smiles
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C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=CC=C1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |